4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
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Overview
Description
4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a synthetic organic compound that features a complex structure combining a pyridine ring, a triazole ring, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable halomethyl precursor.
Coupling with Pyridine: The final step involves coupling the triazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism by which 4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenoxy group can enhance binding affinity and specificity, while the triazole and pyridine rings provide structural rigidity and electronic properties that influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
- 4-{3-[(4-bromophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
- 4-{3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
Uniqueness
Compared to its analogs, 4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug design and other applications.
Properties
IUPAC Name |
4-[5-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-11-1-3-12(4-2-11)20-9-13-17-14(19-18-13)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSNMTRCVZDGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NN2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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